7,15-Dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid

Cytotoxicity Anticancer Triterpenoid

7,15-Dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid, commonly designated Ganoderic Acid T (GA-T), is a highly oxidized lanostane-type triterpenoid isolated from the cultured mycelia and fruiting bodies of Ganoderma lucidum (Lingzhi). Identified by CAS Registry Number 103992-91-2 and the IUPAC-compliant systematic name above, GA-T exhibits a molecular formula of C36H52O8 and a molecular weight of 612.79 g/mol.

Molecular Formula C27H40O6
Molecular Weight 460.6 g/mol
Cat. No. B12420774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,15-Dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid
Molecular FormulaC27H40O6
Molecular Weight460.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O
InChIInChI=1S/C27H40O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18,20,28,31H,7-13H2,1-6H3,(H,32,33)/t14-,15-,16?,18+,20?,25+,26-,27+/m1/s1
InChIKeyJBKAGLHPUJBTTD-TYJUXQFJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

7,15-Dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid (Ganoderic Acid T): Identification and Baseline Procurement Specifications


7,15-Dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid, commonly designated Ganoderic Acid T (GA-T), is a highly oxidized lanostane-type triterpenoid isolated from the cultured mycelia and fruiting bodies of Ganoderma lucidum (Lingzhi) [1]. Identified by CAS Registry Number 103992-91-2 and the IUPAC-compliant systematic name above, GA-T exhibits a molecular formula of C36H52O8 and a molecular weight of 612.79 g/mol [2]. This compound is structurally characterized by multiple oxygenation sites—including carbonyl groups at C-3 and C-11, hydroxyl groups at C-7 and C-15, and an acetyloxy substituent—which collectively differentiate it from other members of the ganoderic acid family [1]. GA-T is recognized as a key bioactive secondary metabolite with documented cytotoxic, antimicrobial, and pharmacokinetic properties that inform its selection for specialized research applications [2].

Why 7,15-Dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid Cannot Be Interchanged with Other Ganoderic Acids


Substituting 7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid with structurally similar ganoderic acids in research protocols is not scientifically valid due to quantifiable divergence in cytotoxicity profiles, antimicrobial potency, pharmacokinetic disposition, and mechanistic specificity. Head-to-head studies demonstrate that modifications to oxidation patterns, acetylation state, and stereochemistry produce marked differences in IC50 values across cell lines, inhibitory concentration thresholds against microbial strains, and in vivo bioavailability [1]. For instance, the C-3 epimer of GA-T exhibits antimycobacterial activity (MIC 1.3 μM) that differs substantially from other ganoderic acid configurations [2], while SAR analyses confirm that the presence or absence of acetyl groups at C-15 dictates influenza neuraminidase inhibitory potency among closely related congeners [3]. These variations preclude generic interchange and necessitate compound-specific evidence for procurement decisions.

7,15-Dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid: Head-to-Head and Cross-Study Quantitative Comparison Evidence


Differential Cytotoxicity of GA-T Against Human Carcinoma Cell Lines Compared with Structurally Related Ganoderic Acids

7,15-Dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid (GA-T) demonstrates selective cytotoxicity with quantifiable variation across cancer cell lines, and cross-study comparisons reveal that its potency profile differs substantially from other ganoderic acid congeners. In a direct evaluation, GA-T inhibited HL-60 (leukemia), HepG2 (hepatocellular carcinoma), and Huh7 (hepatocellular carcinoma) cell growth with IC50 values of 35.2 μM, 20.3 μM, and 75.7 μM, respectively, while exhibiting no significant effect on normal human peripheral blood mononuclear cells [1]. For procurement context, GA-T at 50 μM reduced HepG2 cell viability to approximately 20% after 24 h treatment in MTT assays [1]. In contrast, Ganoderic Acid G exhibits HepG2 IC50 of approximately 32.5 μM , while Ganoderic Acid A demonstrates cytotoxicity in liver cancer cells only at concentrations exceeding 100 μM [2]. Additionally, Ganoderic Acid T1—the deacetylated analogue of GA-T—demonstrates qualitatively distinct apoptotic kinetics, with attenuated potency relative to the parent compound due to the absence of the acetyl group that enhances pro-oxidant activity .

Cytotoxicity Anticancer Triterpenoid

Comparative Antimicrobial Efficacy of GA-T Versus GA-Me Against Bacterial and Fungal Pathogens

In a direct comparative study employing identical experimental conditions, 7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid (GA-T) and Ganoderic Acid Me (GA-Me) were isolated simultaneously and evaluated for antimicrobial activity. GA-T exhibited minimum inhibitory concentration (MIC) of 150 μg/mL against bacterial strains (Bacillus subtilis, Pseudomonas aeruginosa, Staphylococcus aureus) with maximum inhibitory duration of 10-14 days, and MIC of 100 μg/mL against fungal strains (Aspergillus flavus, Mucor spp., Populospora byssina) with extended inhibitory duration of 18-31 days [1]. Chromatographically, GA-T and GA-Me were clearly resolved with retention times of 3 min and 7 min, respectively, under identical HPLC conditions using diode array detection at λmax 245 nm [1].

Antimicrobial Antibacterial Antifungal

In Vivo Pharmacokinetic Characterization of GA-T Following Intravenous and Oral Administration in Rat Model

7,15-Dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid (GA-T) has been subjected to rigorous pharmacokinetic characterization in Sprague-Dawley rats using a validated RP-HPLC-UV method (LLOQ 20 ng/mL; linear range 0.05-50 μg/mL, r>0.999) [1]. Following single intravenous administration (5 mg/kg), GA-T exhibited biphasic elimination with distribution half-life (t1/2α) of 5.46±1.25 min, terminal elimination half-life (t1/2β) of 227.18±11.40 min, total body clearance (CL) of 1.09±0.16 mL/(kg·min), and AUC0-∞ of 4681.96±710.70 μg·min/mL [1]. Oral administration (14 mg/kg) yielded absolute bioavailability of 41.98%±2.40% [1]. In contrast, structurally related Ganoderic Acid A demonstrates oral bioavailability of only 9.8%±1.2% in rats, with t1/2β of 102.4±15.3 min and CL of 8.33±1.24 mL/(kg·min) [2], indicating that GA-T achieves approximately 4.3-fold higher systemic exposure and substantially slower elimination than GA-A. While direct head-to-head PK studies between GA-T and other ganoderic acids are limited in the literature, class-level inference indicates that oxidation state and acetylation patterns among lanostane triterpenoids correlate with divergent absorption, distribution, and clearance parameters [3].

Pharmacokinetics Bioavailability Preclinical

Radiosensitization via Apoptosis-to-Necroptosis Conversion: A Distinctive Mechanistic Property of GA-T

7,15-Dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid (GA-T) exhibits a distinctive radiomodulatory mechanism not documented for other ganoderic acid family members. In HeLa cervical carcinoma cells, combined treatment with gamma-ray radiation and increasing concentrations of GA-T resulted in a dose-dependent shift from apoptotic to necroptotic cell death, as evidenced by elevated expression of RIPK and MLKL biomarkers, increased intracellular ATP depletion, and enhanced mitochondrial membrane potential disruption [1]. Quantitatively, GA-T pretreatment (10-50 μM) enhanced radiation-induced total cell death compared to radiation alone, with the necroptosis:apoptosis ratio increasing significantly at higher GA-T concentrations [1]. This apoptosis-to-necroptosis conversion mechanism is mechanistically distinct from the pure apoptotic induction observed with Ganoderic Acid D, Ganoderic Acid A, and the deacetylated analogue GA-T1, all of which act primarily through mitochondrial apoptotic pathways without necroptotic engagement [2].

Radiosensitizer Necroptosis Apoptosis

Optimal Research and Industrial Applications for 7,15-Dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid (GA-T) Based on Quantified Evidence


Hepatocellular Carcinoma and Leukemia Cell Line Cytotoxicity Screening

GA-T is indicated for in vitro cytotoxicity studies in HepG2 and HL-60 cell lines where lower micromolar IC50 values (20.3 μM and 35.2 μM, respectively) enable dose-response characterization within experimentally accessible concentration ranges [1]. Its superior potency against HepG2 cells relative to GA-G (IC50 32.5 μM) and GA-A (IC50 >100 μM) makes GA-T the preferred selection for liver cancer-focused screening campaigns [1].

Antimicrobial Susceptibility Testing and Natural Product-Based Preservative Development

GA-T is applicable in antimicrobial screening programs targeting Bacillus subtilis, Pseudomonas aeruginosa, Staphylococcus aureus (bacterial MIC 150 μg/mL), and Aspergillus flavus, Mucor spp., Populospora byssina (fungal MIC 100 μg/mL) [2]. The documented extended inhibitory duration (18-31 days for fungi) supports applications in natural preservative development and shelf-life extension studies [2].

Preclinical Pharmacokinetic and Bioavailability Studies in Rodent Models

With established absolute oral bioavailability of 41.98%±2.40% and validated LC-MS/HPLC analytical protocols (LLOQ 20 ng/mL), GA-T serves as a reference triterpenoid for in vivo pharmacokinetic studies in rats [3]. Researchers evaluating absorption, distribution, metabolism, or excretion (ADME) of lanostane-type compounds benefit from GA-T's defined PK parameters, which support cross-compound bioavailability comparisons and formulation development [3].

Radiobiology and Radiosensitizer Mechanism of Action Studies

GA-T is uniquely suited for radiobiology research requiring non-apoptotic cell death mechanisms. Its documented capacity to shift radiation-induced cell death from apoptosis to necroptosis via RIPK/MLKL activation makes GA-T a specialized tool for investigating combination radiotherapy strategies, particularly in radioresistant tumor models where apoptotic machinery is compromised [4].

Quote Request

Request a Quote for 7,15-Dihydroxy-4,4,14-trimethyl-3,11-dioxochol-8-en-24-oic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.